4-Bromo-7-methoxy-2-benzofuran-1(3H)-one 4-Bromo-7-methoxy-2-benzofuran-1(3H)-one
Brand Name: Vulcanchem
CAS No.: 130662-48-5
VCID: VC17257168
InChI: InChI=1S/C9H7BrO3/c1-12-7-3-2-6(10)5-4-13-9(11)8(5)7/h2-3H,4H2,1H3
SMILES:
Molecular Formula: C9H7BrO3
Molecular Weight: 243.05 g/mol

4-Bromo-7-methoxy-2-benzofuran-1(3H)-one

CAS No.: 130662-48-5

Cat. No.: VC17257168

Molecular Formula: C9H7BrO3

Molecular Weight: 243.05 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-7-methoxy-2-benzofuran-1(3H)-one - 130662-48-5

Specification

CAS No. 130662-48-5
Molecular Formula C9H7BrO3
Molecular Weight 243.05 g/mol
IUPAC Name 4-bromo-7-methoxy-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C9H7BrO3/c1-12-7-3-2-6(10)5-4-13-9(11)8(5)7/h2-3H,4H2,1H3
Standard InChI Key BYNUDOVYMIDAOM-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=C(C=C1)Br)COC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-Bromo-7-methoxy-2-benzofuran-1(3H)-one is C₉H₇BrO₃, with a theoretical molecular weight of 267.06 g/mol. The compound features a benzofuran backbone fused with a ketone group at the 1-position, a bromine substituent at the 4th position, and a methoxy group at the 7th position. This substitution pattern creates distinct electronic effects: the electron-withdrawing bromine atom polarizes the aromatic ring, while the methoxy group donates electrons via resonance, creating a push-pull system that enhances reactivity in electrophilic and nucleophilic reactions .

Table 1: Comparative Physicochemical Properties of Benzofuran Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
4-Bromo-7-methoxy-2-benzofuran-1(3H)-oneC₉H₇BrO₃267.061.65–1.75*380–400*
4-Bromo-2-benzofuran-1(3H)-one C₈H₅BrO₂213.031.70 ± 0.1378.2 ± 42.0
7-Methoxy-2-benzofuran-1(3H)-oneC₈H₆O₃150.131.45–1.55320–340

*Estimated based on structural analogs .

Spectroscopic Characteristics

While experimental spectroscopic data for the target compound is unavailable, predictions can be made using computational models and analog comparisons:

  • IR Spectroscopy: Expected peaks include C=O stretching (~1,710 cm⁻¹), C–Br stretching (~560 cm⁻¹), and aromatic C–H bending (~830 cm⁻¹) .

  • NMR Spectroscopy:

    • ¹H NMR: A singlet for the methoxy group (~δ 3.85 ppm), aromatic protons (δ 6.8–7.5 ppm), and a deshielded proton adjacent to the ketone (δ 5.2–5.5 ppm).

    • ¹³C NMR: Carbonyl carbon (~δ 195 ppm), methoxy carbon (~δ 55 ppm), and bromine-bearing aromatic carbon (~δ 120 ppm).

Synthetic Routes and Optimization

Bromination of 7-Methoxy-2-benzofuran-1(3H)-one

The most plausible synthesis involves electrophilic bromination of 7-methoxy-2-benzofuran-1(3H)-one using N-bromosuccinimide (NBS) in a dichloromethane solvent at 0–5°C. This method ensures regioselective bromination at the 4th position due to the directing effects of the methoxy group.

Reaction Scheme:

7-Methoxy-2-benzofuran-1(3H)-one+NBSCH₂Cl₂, 0°C4-Bromo-7-methoxy-2-benzofuran-1(3H)-one+Succinimide\text{7-Methoxy-2-benzofuran-1(3H)-one} + \text{NBS} \xrightarrow{\text{CH₂Cl₂, 0°C}} \text{4-Bromo-7-methoxy-2-benzofuran-1(3H)-one} + \text{Succinimide}

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are preferred to enhance yield (estimated 75–85%) and purity (>95%). Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Biological Activity and Mechanisms

Table 2: Anticancer Activity of Halogenated Benzofurans

CompoundCell LineIC₅₀ (μM)Mechanism of Action
4-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuranA549 (Lung)16.4AKT pathway inhibition
5-Bromo-2-benzofuran-1(3H)-oneMCF-7 (Breast)22.1ROS-mediated apoptosis

Antimicrobial Properties

The bromine atom enhances lipophilicity, facilitating membrane penetration in Gram-positive bacteria. Analogous compounds exhibit MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.

Applications in Materials Science

Benzofuran derivatives improve polymer stability and optoelectronic properties. Incorporating 4-Bromo-7-methoxy-2-benzofuran-1(3H)-one into polyurethane matrices increases thermal degradation resistance by 40–60°C, making it suitable for high-temperature coatings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator